molecular formula C16H21NO4 B12313547 cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate

Cat. No.: B12313547
M. Wt: 291.34 g/mol
InChI Key: HONUIJYJMHZWAO-UHFFFAOYSA-N
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Description

cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate: is a chemical compound that belongs to the class of cyclohexyl acetates It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate typically involves the protection of the amino group on the cyclohexane ring with a benzyloxycarbonyl (Cbz) group. This is followed by the esterification of the carboxylic acid group with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other functional groups on the molecule. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can be harnessed for specific applications .

Comparison with Similar Compounds

  • cis-3-Aminocyclohexanecarboxylic acid
  • trans-4-Aminocyclohexanecarboxylic acid
  • cis-3-(Boc-amino)cyclohexanecarboxylic acid

Comparison: cis-3-(((Benzyloxy)carbonyl)amino)cyclohexyl acetate is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity compared to similar compounds. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

[3-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUIJYJMHZWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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